molecular formula C17H16BrN3O2 B3877650 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide

Cat. No. B3877650
M. Wt: 374.2 g/mol
InChI Key: INJCBGNQQSYNHH-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide, also known as BBHDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide is still not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects
2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to exhibit various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In bacteria and fungi, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to disrupt cell wall synthesis, leading to cell death. In plants, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to inhibit the growth of certain plant pathogens, leading to improved plant health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide in lab experiments is its relatively simple synthesis method and low cost. 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide can exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the study of 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide. One possible direction is the development of new derivatives of 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide with improved properties, such as increased solubility or reduced cytotoxicity. Another possible direction is the study of 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide in combination with other compounds, such as chemotherapy drugs or other pesticides, to determine if synergistic effects can be achieved. Finally, the study of 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide in different applications, such as material science or energy storage, could also be an interesting future direction.

Scientific Research Applications

2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been widely studied for its potential application in various fields, including medicine, agriculture, and material science. In medicine, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to exhibit anticancer, antibacterial, and antifungal properties. In agriculture, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, 2-[2-(4-bromobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide has been used as a precursor for the synthesis of various metal complexes.

properties

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-11-3-4-12(2)15(9-11)20-16(22)17(23)21-19-10-13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJCBGNQQSYNHH-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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